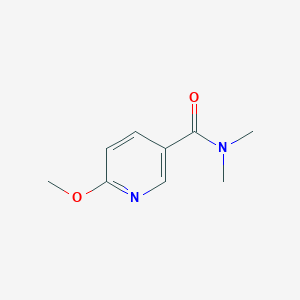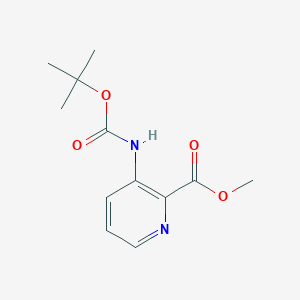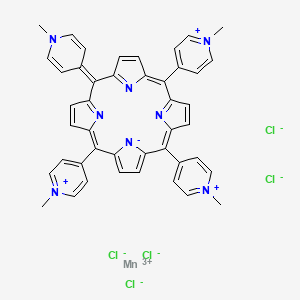
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide
Vue d'ensemble
Description
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H4BrF5O and a molecular weight of 303.03 . It is also known by the IUPAC name 2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone . The compound is typically stored at 2-8°C and is in liquid form .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is 1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide is a liquid at room temperature . It has a molecular weight of 303.03 g/mol . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Phenacyl bromides, including derivatives like 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide, are foundational in synthesizing a wide array of heterocyclic compounds. These compounds play critical roles in pharmaceuticals, agrochemicals, and materials science. For instance, the reaction of phenacyl bromides with thioureas or selenoureas under catalyzed conditions efficiently produces 1,3-thiazoles and selenazoles, showcasing their utility in creating sulfur and selenium-containing rings, which are prevalent in many biologically active molecules (Banothu et al., 2014).
Catalysis and Reaction Mechanisms
The role of phenacyl bromides extends into catalysis and reaction mechanisms, where they are used to study and develop novel synthetic pathways. Their reactivity with various nucleophiles under different conditions helps in unveiling reaction dynamics and designing efficient synthetic routes for complex molecules. The phase-transfer catalyzed reactions of organic thiocyanates, demonstrating the transformation of phenacyl bromides under specific conditions, highlight the compound's utility in exploring reaction mechanisms and synthetic chemistry applications (Yano et al., 1979).
Advanced Materials and Chemical Synthesis
Research on 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide also contributes to the development of advanced materials and novel chemical synthesis methods. Its involvement in creating perfluoroalkylated heteroarenes underscores the importance of fluoroorganic compounds in developing materials with unique properties for industrial applications (Mormino et al., 2014).
Safety And Hazards
This compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-bromo-1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-6(16)4-1-2-5(11)7(8(4)12)9(13,14)15/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCRQQYUIUGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



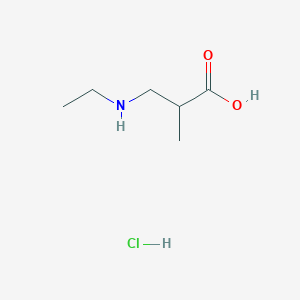
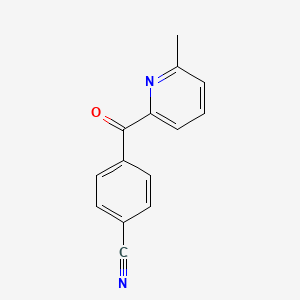
![2-[1-(1-methyl-1H-pyrrole-2-carbonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1463174.png)
![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)




